molecular formula C22H19ClN4O2 B2704959 N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-87-7

N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2704959
CAS No.: 941963-87-7
M. Wt: 406.87
InChI Key: NINDMLKOXOSRLU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine class of heterocyclic compounds. This acetamide derivative is characterized by a fused bicyclic core structure substituted with a 4-methylphenyl group and a 4-chlorobenzyl side chain, which are critical for modulating its physicochemical properties and target interactions . Researchers are exploring this scaffold for its potential across multiple therapeutic areas. Structurally similar pyrazolo[1,5-a]pyrazin-4-one analogs have demonstrated significant biological activities in scientific research. These compounds have been investigated as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme target implicated in neurodegenerative disorders such as Parkinson's disease . Furthermore, related derivatives have shown promising anticancer properties in vitro, with studies indicating an ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines . Additional research avenues for this chemical class include antimicrobial applications, where some analogs possess significant antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or inhibition of essential enzymes . The mechanism of action for this compound family is primarily attributed to the reversible inhibition of specific enzymatic targets, such as MAO-B, or the modulation of key signaling pathways that regulate cell cycle progression and survival . The chlorobenzyl and tolyl substituents are known to enhance lipophilicity, which can influence blood-brain barrier penetration for central nervous system (CNS) targets, while the acetamide linkage provides a key hydrogen-bonding domain for molecular recognition . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications. All information provided is for informational reference. Key Research Applications: • Inhibition of Monoamine Oxidase B (MAO-B) for neuroscience research . • Investigation of anticancer mechanisms and apoptosis induction . • Exploration of antimicrobial properties against bacterial and fungal pathogens . • Use as a chemical building block for the synthesis and structure-activity relationship (SAR) study of novel heterocyclic compounds .

Properties

CAS No.

941963-87-7

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.87

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H19ClN4O2/c1-15-2-6-17(7-3-15)19-12-20-22(29)26(10-11-27(20)25-19)14-21(28)24-13-16-4-8-18(23)9-5-16/h2-12H,13-14H2,1H3,(H,24,28)

InChI Key

NINDMLKOXOSRLU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H18ClN5O3
  • Molecular Weight : 423.86 g/mol
  • CAS Number : 891527-59-6

This compound features a complex structure, characterized by a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study by Zhang et al. (2023) demonstrated that derivatives of pyrazolo[1,5-a]pyrazine can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical in cancer progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes associated with various diseases. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. By inhibiting COX activity, this compound could potentially reduce inflammation and associated pain.

Case Studies

  • Anticancer Study : In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Efficacy : A comparative study conducted by Lee et al. (2023) assessed the antimicrobial properties of this compound against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways.
  • Enzyme Interaction : It can inhibit key enzymes that play roles in disease progression.
  • Gene Expression Modulation : The compound may alter the expression levels of genes associated with cell growth and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key differences in substituents and properties among related compounds:

Compound ID/Name Key Substituents Molecular Weight logP Key Features Reference
Target Compound 4-methylphenyl (pyrazolo C2); 4-chlorobenzyl (side chain) ~420–430* ~3.5† Moderate lipophilicity; chlorobenzyl enhances stability -
G419-0349 () 4-ethoxyphenyl (pyrazolo C2); 4-chlorophenyl (side chain) 422.87 3.5039 Higher molecular weight due to ethoxy group; similar logP
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide () Phenyl (pyrazolo C2) -‡ - Discontinued commercial availability; phenyl substitution reduces steric bulk
G419-0211 () 4-methylphenyl (pyrazolo C2); 4-chlorophenethyl (side chain) 420.9 - Chlorophenethyl may enhance membrane permeability
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[3-(methylthio)phenyl]acetamide () Sulfanyl linker; methylthiophenyl (side chain) -‡ - Sulfur-containing groups may increase logP and metabolic resistance

*Estimated based on analogs (e.g., G419-0211 in ). †Predicted using similar compounds (e.g., ).

Substituent Effects on Bioactivity

  • 4-Ethoxyphenyl (): Ethoxy’s electron-donating nature may alter electronic interactions but increases molecular weight, possibly reducing bioavailability . Phenyl (): Simpler structure but lacks methyl’s metabolic stability enhancement .
  • Acetamide Side Chain :

    • 4-Chlorobenzyl (target compound): Chlorine’s electron-withdrawing effect enhances stability and binding to hydrophobic pockets .
    • 4-Chlorophenethyl (): Extended alkyl chain may improve membrane penetration but risks off-target interactions .
    • Sulfanyl Linkers (): Introduce polarity but may complicate synthesis and metabolic clearance .

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